2,6-Dichloro-4-hydrazinylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-4-1-3(10-8)2-5(7)9-4/h1-2H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZAXELOAJLSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2,6 Dichloro 4 Hydrazinylpyridine
Strategies for the Direct and Indirect Synthesis of 2,6-Dichloro-4-hydrazinylpyridine
The introduction of a hydrazinyl group onto a dichloropyridine scaffold can be accomplished through several key strategies, each with its own advantages and limitations.
Nucleophilic Substitution Approaches for Hydrazinyl Group Introduction
The most direct and widely utilized method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the presence of electron-withdrawing chlorine atoms.
The reaction typically involves treating a suitable polychlorinated pyridine with hydrazine (B178648) hydrate (B1144303). The high nucleophilicity of hydrazine allows for the displacement of a chlorine atom. In the case of 2,4,6-trichloropyridine (B96486), the substitution occurs regioselectively at the 4-position. This selectivity is attributed to the electronic properties of the pyridine ring, where the 4-position is more activated towards nucleophilic attack compared to the 2- and 6-positions. uoanbar.edu.iq The reaction mechanism proceeds through a Meisenheimer-like intermediate, a resonance-stabilized species that facilitates the departure of the chloride leaving group. researchgate.netnih.gov
Hydrazinolysis of 2,6-dichloropyridine (B45657) can also yield the corresponding hydrazinylpyridine. psu.edu The reaction conditions, such as temperature and solvent, play a crucial role in the efficiency and selectivity of the hydrazinyl group introduction. researchgate.net
Table 1: Examples of Nucleophilic Substitution for Hydrazinyl Group Introduction
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2,4,6-Trichloropyridine | Hydrazine hydrate | This compound | |
| 2,6-Dichloropyridine | Hydrazine hydrate | 2-Chloro-6-hydrazinopyridine (B1347180) | psu.edu |
| 4-Chloropyridine | Hydrazine hydrate | 4-Hydrazinylpyridine | researchgate.net |
| 2,3-Dichloropyridine | Hydrazine hydrate | 3-Chloro-2-hydrazinylpyridine | researchgate.net |
| 2,3,5-Trichloropyridine | Hydrazine hydrate | 3,5-Dichloro-2-hydrazinylpyridine | researchgate.net |
Regioselective Functionalization Strategies on Polychlorinated Pyridine Scaffolds
The synthesis of specifically substituted pyridines, such as this compound, relies heavily on the ability to control the regioselectivity of the functionalization reactions. In polychlorinated pyridines, the positions of the chlorine atoms significantly influence the site of nucleophilic attack.
As a general principle, nucleophilic substitution on polychlorinated pyridines preferentially occurs at the 4-position (para) over the 2- and 6-positions (ortho). This is due to the greater ability of the para position to stabilize the negative charge in the Meisenheimer intermediate through resonance. uoanbar.edu.iq This inherent regioselectivity is a key advantage in the synthesis of 4-substituted-2,6-dichloropyridines.
For instance, the reaction of 2,4,6-trichloropyridine with nucleophiles like sodium methoxide (B1231860) or dimethylamine (B145610) also shows a high degree of selectivity for the 4-position. This predictable reactivity pattern allows for the strategic introduction of various functional groups onto the pyridine core before or after the introduction of the hydrazinyl moiety.
Modern Catalytic and Green Chemistry Innovations in Synthesis
While traditional methods for the synthesis of hydrazinylpyridines are effective, modern approaches are increasingly focusing on the use of catalytic systems and green chemistry principles to improve efficiency, reduce waste, and enhance safety.
Palladium-catalyzed amination reactions have emerged as a powerful tool for the formation of C-N bonds, including the introduction of hydrazine derivatives onto pyridine rings. nih.gov These methods can offer milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution. nih.gov
In the context of green chemistry, efforts are being made to develop synthetic routes that minimize the use of hazardous reagents and solvents. This includes exploring one-pot syntheses and utilizing more environmentally benign catalysts. While specific green chemistry innovations for the direct synthesis of this compound are not extensively documented, the broader trends in pyridine functionalization suggest a move towards more sustainable practices. rsc.orgresearchgate.net
Optimization of Reaction Conditions and Process Scalability Considerations
For the industrial production of this compound, the optimization of reaction conditions and the scalability of the process are of paramount importance. Key parameters that are typically optimized include reaction temperature, solvent, concentration of reactants, and reaction time.
The synthesis of related diaminopyrimidine compounds has been successfully scaled up using efficient one-pot, three-component reactions. nih.gov Similar strategies could potentially be adapted for the large-scale synthesis of this compound. The development of robust and scalable processes is crucial for ensuring the economic viability and consistent quality of the final product.
Synthesis and Reactivity of Key Precursors and Intermediates
The synthesis of this compound is intrinsically linked to the availability and reactivity of its key precursors, particularly di- and trichloropyridines.
Generation and Transformation of Dihalopyridine Intermediates
2,6-Dichloropyridine and 2,4,6-trichloropyridine are the most critical intermediates for the synthesis of this compound.
Synthesis of 2,6-Dichloropyridine: 2,6-Dichloropyridine is typically produced by the direct chlorination of pyridine. wikipedia.org This reaction can proceed via a gas-phase high-temperature or photocatalytic process. google.com However, these methods often lead to a mixture of chlorinated pyridines, requiring careful control of reaction conditions to maximize the yield of the desired 2,6-dichloro isomer. google.com An alternative approach involves the liquid-phase chlorination of 2-chloropyridine (B119429) at elevated temperatures in the absence of a catalyst. google.com
Synthesis of 2,4,6-Trichloropyridine: 2,4,6-Trichloropyridine can be synthesized by the chlorination of 2,6-dichloropyridine-N-oxide using phosphorus oxychloride (POCl₃). This compound serves as a key precursor for the regioselective introduction of a nucleophile at the 4-position.
Transformations of Dihalopyridine Intermediates: The chlorine atoms on the pyridine ring are susceptible to displacement by a variety of nucleophiles. This reactivity allows for the transformation of dihalopyridine intermediates into a wide range of functionalized pyridines. For example, the reaction of 2,6-dichloropyridine with hydrazine hydrate yields 2-chloro-6-hydrazinopyridine. psu.edu Similarly, 2,4,6-trichloropyridine readily reacts with nucleophiles at the 4-position to give 2,6-dichloro-4-substituted pyridines. This predictable reactivity is fundamental to the design of synthetic routes towards complex pyridine derivatives.
Role of Hydrazine Reactants and Their Derivatives in Amination Reactions
The introduction of the hydrazinyl group onto the pyridine scaffold is primarily achieved through nucleophilic aromatic substitution (SNAr). In this reaction, hydrazine, typically in the form of hydrazine hydrate, serves as a potent nucleophile. thieme-connect.comresearchgate.net The nitrogen atom in hydrazine possesses a lone pair of electrons that attacks an electron-deficient carbon atom on the pyridine ring, leading to the displacement of a halide leaving group.
The precursor of choice is often 2,4,6-trichloropyridine. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of three strongly electron-withdrawing chlorine atoms. This activation facilitates the attack by the hydrazine nucleophile. The reaction demonstrates high regioselectivity, with substitution occurring preferentially at the C-4 position. researchgate.netstackexchange.com This selectivity is because the intermediate formed upon attack at the C-4 (para) or C-2 (ortho) positions allows the negative charge to be delocalized onto the ring nitrogen atom, which is a highly stabilizing resonance structure. stackexchange.comyoutube.com Attack at the C-4 position is generally favored over the C-2 and C-6 positions due to reduced steric hindrance.
The reaction is commonly performed using hydrazine hydrate in a protic solvent like ethanol (B145695) or methanol (B129727). The conditions can vary, from prolonged stirring at room temperature to refluxing for extended periods to drive the reaction to completion. For instance, a related synthesis of 2-chloro-6-hydrazinopyridine from 2,6-dichloropyridine involved refluxing with hydrazine hydrate in methanol for 10 days.
The use of hydrazine derivatives can also be employed to modulate reactivity and potentially improve yields or simplify purification. While direct hydrazinolysis is common, protected hydrazines could be used in more complex syntheses to avoid side reactions, followed by a deprotection step.
Selective Introduction and Manipulation of Halogen Substituents
The presence and specific placement of chlorine atoms are critical to the synthesis. The starting material, 2,4,6-trichloropyridine, is not typically synthesized by direct chlorination of pyridine, which can lead to a mixture of products. youtube.com A more controlled approach involves the oxidation of 2,6-dichloropyridine to its N-oxide, followed by chlorination with an agent like phosphorus oxychloride (POCl₃). google.com This method selectively introduces a chlorine atom at the 4-position.
The core of this synthetic strategy lies in the selective manipulation of these halogen substituents. In the reaction between 2,4,6-trichloropyridine and hydrazine, the chlorine atoms at the 2- and 6-positions are retained while the C-4 chlorine is selectively displaced. This differential reactivity is a cornerstone of pyridine chemistry. stackexchange.comyoutube.com The C-2 and C-4 positions are electronically activated toward nucleophilic attack due to their ortho and para relationship to the ring nitrogen. stackexchange.comyoutube.com However, the C-4 position is sterically more accessible than the C-2 and C-6 positions, which are flanked by the nitrogen atom and another chlorine atom. By controlling the stoichiometry and reaction conditions (e.g., temperature, reaction time), the monosubstitution at the C-4 position can be favored, yielding this compound as the major product.
The following table summarizes the influence of substituent position on reactivity in chloropyridines:
| Position of Chlorine | Electronic Activation | Steric Hindrance | Typical Reactivity with Nucleophiles |
| C-4 (para) | High | Low | Most reactive site for SNAr |
| C-2 (ortho) | High | High | Less reactive than C-4 due to steric hindrance |
| C-3 (meta) | Low | Moderate | Generally unreactive toward SNAr |
Isolation, Purification, and Yield Enhancement Techniques
Following the reaction, the target compound must be separated from unreacted starting materials, solvents, and potential byproducts such as di- or tri-substituted hydrazinylpyridines.
Isolation: The product, this compound, is a solid at room temperature. A common initial isolation technique involves cooling the reaction mixture. This reduces the solubility of the product in the alcoholic solvent, causing it to precipitate. The crude solid can then be collected via vacuum filtration.
Purification: The collected solid is typically washed with a cold solvent (such as the one used for the reaction or water) to remove residual soluble impurities. The primary method for further purification is recrystallization. This process involves dissolving the crude product in a minimum amount of a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; for a related compound, 2-chloro-6-hydrazinopyridine, a methanol/water mixture was used for recrystallization.
Yield Enhancement: Maximizing the yield of the desired product is a key consideration in synthetic chemistry. Several strategies can be employed:
Control of Stoichiometry: Using a carefully controlled amount of hydrazine hydrate (e.g., one molar equivalent) can minimize the formation of over-reacted products where more than one chlorine atom is substituted.
Temperature and Time Optimization: The reaction rate is highly dependent on temperature. While higher temperatures can speed up the reaction, they can also lead to more side products. Finding the optimal balance of temperature and reaction time is crucial. Some syntheses may start at room temperature and proceed to reflux to ensure complete conversion of the starting material.
Slow Addition of Reagents: Adding the hydrazine reactant slowly (dropwise) to the solution of 2,4,6-trichloropyridine can help maintain a low concentration of the nucleophile, thereby favoring monosubstitution and improving selectivity and yield.
pH Control: The basicity of the reaction mixture can influence the nucleophilicity of hydrazine. While hydrazine itself is basic, the reaction can be sensitive to pH, and adjustments may be necessary in some protocols.
The table below outlines a typical workflow for the synthesis and purification process.
| Step | Technique | Purpose | Key Parameters |
| 1. Synthesis | Nucleophilic Aromatic Substitution | React 2,4,6-trichloropyridine with hydrazine hydrate | Solvent (e.g., Ethanol), Temperature, Reaction Time |
| 2. Isolation | Precipitation & Filtration | Separate crude product from reaction mixture | Cooling temperature, wash solvent |
| 3. Purification | Recrystallization | Remove impurities from the crude product | Recrystallization solvent system, cooling rate |
| 4. Drying | Vacuum Oven / Desiccator | Remove residual solvent from the final product | Temperature, pressure |
Chemical Transformations and Reaction Mechanisms of 2,6 Dichloro 4 Hydrazinylpyridine
Reactivity of the Hydrazinyl Moiety in 2,6-Dichloro-4-hydrazinylpyridine
The hydrazinyl group is a key site of reactivity, participating in condensation, cyclization, and redox reactions, and also enabling the formation of coordination complexes.
Condensation Reactions with Carbonyl Compounds (e.g., Hydrazone Formation)
The reaction of hydrazines with carbonyl compounds to form hydrazones is a fundamental and widely utilized transformation in organic synthesis. nih.gov In the case of this compound, the hydrazinyl group readily undergoes condensation with various aldehydes and ketones. This reaction is typically catalyzed by a small amount of acid, such as acetic acid, in a suitable solvent like ethanol (B145695). discoveryjournals.orgresearchgate.net The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. researchgate.net
The products of these reactions, (2,6-dichloropyridin-4-yl)hydrazones, are stable compounds that serve as important intermediates for further synthetic modifications. researchgate.net The formation of these hydrazones can be confirmed using various spectroscopic techniques, including NMR and IR spectroscopy. nih.gov
Table 1: Examples of Hydrazone Formation from Hydrazines
| Hydrazine Reactant | Carbonyl Reactant | Conditions | Product Class | Reference |
| 2,6-dichloropurine (B15474) | 1,3-dicarbonyl compounds | Ethanol, 80°C | Purine hydrazinylidene derivatives | researchgate.net |
| 4-nitrophenyl hydrazine | Dichlorobenzaldehydes | Acid catalysis or solvent-free | Dichloro p-nitrophenyl hydrazones | discoveryjournals.org |
| Isoniazid | Alkoxy benzaldehydes | Ethanol, acetic acid, reflux | Isonicotinic hydrazones | nih.gov |
| Hydrazine hydrate (B1144303) | Isatin | Acid catalysis | Isatin-hydrazone derivatives | researchgate.net |
Cyclization Reactions Leading to Fused Heterocycles (e.g., Pyrazolopyridines, Triazolopyridines)
The hydrazone derivatives of this compound are versatile precursors for the synthesis of fused heterocyclic systems. These intramolecular cyclization reactions lead to the formation of biologically significant scaffolds such as pyrazolopyridines and triazolopyridines. mdpi.comchemmethod.com
For instance, the reaction of hydrazinylpyridines with β-dicarbonyl compounds, such as 2,4-pentanedione, can yield pyrazolylpyridines. researchgate.net Similarly, oxidative cyclization of pyridylhydrazones can lead to the formation of triazolopyridines. mdpi.com One method involves using N-chlorosuccinimide (NCS) as an oxidizing agent, which facilitates the cyclization under mild conditions. mdpi.com Visible light has also been employed to induce [3+2] cyclization reactions for the synthesis of 1,2,4-triazolines, which can be subsequently converted to 1,2,4-triazoles. rsc.org
These fused heterocyclic compounds are of great interest due to their diverse pharmacological activities. mdpi.comchemmethod.com
Oxidation and Reduction Pathways of the Hydrazine Group
The hydrazine group in this compound can undergo both oxidation and reduction. The reduction of a related compound, 1-bromo-4-(tert-butyl)-2-nitrobenzene, to 2-bromo-5-(tert-butyl)aniline (B1531182) using hydrazine hydrate in the presence of a Pd/C catalyst highlights the reducing potential of hydrazine in certain contexts. nih.gov The conditions of the reaction, such as open reflux versus a sealed tube, can influence the outcome of the reduction. nih.gov
Conversely, the oxidation of hydrazones derived from hydrazines is a key step in certain cyclization reactions, as seen in the synthesis of triazolopyridines where an oxidative cyclization is employed. mdpi.com While the direct reduction of carbonyl compounds to alcohols using only hydrazine hydrate is generally difficult due to the competing condensation reaction, it has been shown to be feasible with a large excess of hydrazine. uchile.cl
Formation of Coordination Complexes and Ligand Behavior
The pyridine (B92270) nitrogen and the hydrazinyl group of this compound and its derivatives can act as coordination sites for metal ions. Hydrazone ligands derived from substituted pyridines, such as those from 2,6-diacetylpyridine (B75352), can form stable complexes with various transition metals like cobalt(II), nickel(II), copper(II), and zinc(II). nih.gov
For example, 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) acts as a pentadentate N3O2 ligand, forming seven-coordinated mononuclear organotin(IV) complexes. nih.gov Similarly, 2,6-bis(2,6-diethylphenyliminomethyl)pyridine, a tridentate ligand, forms heptacoordinated compounds with several divalent metal nitrates. nih.gov The formation of these coordination compounds often leads to enhanced biological activity compared to the free ligand. nih.gov The azadithiolate cofactor of Fe-only hydrogenases, which contains a related structural motif, can be formed through the condensation of iron carbonyl sulfides, formaldehyde, and amines. nih.gov
Transformations Involving the Halogen Substituents on the Pyridine Ring
The two chlorine atoms on the pyridine ring are susceptible to nucleophilic attack, providing a pathway for further functionalization of the molecule.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atoms at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. stackexchange.com This allows for their displacement by a variety of nucleophiles. SNAr reactions on pyridine rings typically occur preferentially at the 2- and 4-positions because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. stackexchange.comlibretexts.org
In dichloropyrimidines, which are structurally related, SNAr reactions with amines often show selectivity for the C-4 position when an electron-withdrawing group is at C-5. nih.gov However, the regioselectivity can be sensitive to the nature of the nucleophile and other substituents on the ring. wuxiapptec.comwuxiapptec.com For example, the reaction of 2,4-dichloropyrimidines with tertiary amines can lead to selective substitution at the C-2 position. nih.gov The reaction of 2,6-dichloropurine with hydrazine hydrate demonstrates a regioselective substitution to form a hydrazinylpurine derivative. researchgate.net These reactions are fundamental for creating diverse molecular structures from halogenated heterocycles. nih.govnih.gov
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
The chlorine atoms on the pyridine ring of this compound are potential leaving groups for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is a key consideration. In dihalogenated N-heteroarenes, halides adjacent to the nitrogen (the C2 and C6 positions) are conventionally more reactive in palladium-catalyzed cross-couplings nih.gov. However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to reverse this selectivity in 2,4-dichloropyridines, favoring coupling at the C4 position nih.gov. For this compound, both chloro-substituents are in activated positions.
The hydrazinyl group can also participate in transformations. A notable reaction is the visible-light-induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes, which leads to the formation of 2-(alkylethynyl)pyridines with the elimination of nitrogen gas rsc.org. This suggests that under certain conditions, the hydrazinyl group can be a site of reaction, competing with or taking precedence over the chloro substituents.
Pyridine sulfinates have also emerged as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to often unstable pyridine-boronates rsc.org. This methodology could potentially be applied to derivatives of this compound.
Below is a table of representative cross-coupling reactions that could be analogous for this compound, based on reactions of similar substrates.
| Reaction Type | Catalyst System | Coupling Partner | Potential Product Structure | Reference |
| Suzuki-Miyaura | Pd(PEPPSI)(IPr) | Arylboronic acid | 2-Chloro-6-aryl-4-hydrazinylpyridine | nih.gov |
| Negishi | Pd/IPr | Organozinc reagent | 2-Chloro-6-alkyl-4-hydrazinylpyridine | nih.gov |
| Sonogashira (denitrogenative) | Cu(I) catalyst, visible light | Terminal alkyne | 2,6-Dichloro-4-ethynylpyridine | rsc.org |
| Pyridine-Pyridine Coupling | B₂pin₂ | Cyanopyridine | Bipyridine derivative | nih.gov |
Halogen-Metal Exchange Reactions and Subsequent Quenching
Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents, typically using organolithium or magnesium reagents wikipedia.orgyoutube.com. The rate of exchange is dependent on the halogen, with the general trend being I > Br > Cl wikipedia.orgprinceton.edu. For this compound, a chlorine-lithium exchange would be challenging but potentially feasible with potent reagents like t-butyllithium.
A significant consideration for this substrate is the presence of the acidic protons on the hydrazinyl group. These protons could be readily deprotonated by the organometallic reagents used for the halogen-metal exchange, leading to the formation of a hydrazide anion rather than the desired organometallic pyridine derivative. This represents a key chemoselectivity challenge.
Should the halogen-metal exchange be successful, the resulting organometallic intermediate could be quenched with various electrophiles to introduce a range of functional groups onto the pyridine ring. The regioselectivity of the exchange would likely favor one of the equivalent C2 or C6 positions.
The table below outlines a hypothetical halogen-metal exchange and quenching process.
| Step | Reagent | Intermediate/Product | Notes | Reference |
| 1. Halogen-Metal Exchange | n-BuLi or t-BuLi | 2-Chloro-6-lithio-4-hydrazinylpyridine | Competitive deprotonation of the hydrazinyl group is likely. | wikipedia.orgharvard.edu |
| 2. Quenching | Electrophile (e.g., CO₂, RCHO) | 2-Chloro-6-carboxy-4-hydrazinylpyridine or 2-Chloro-6-(hydroxyalkyl)-4-hydrazinylpyridine | The organolithium intermediate is a strong nucleophile. | wikipedia.org |
Electrophilic Aromatic Substitution Reactivity of the Pyridine Nucleus
The pyridine ring is an electron-deficient aromatic system, which makes it generally less reactive towards electrophilic aromatic substitution than benzene. The presence of two strongly electron-withdrawing chlorine atoms at the C2 and C6 positions in this compound further deactivates the ring towards electrophilic attack. Conversely, the hydrazinyl group at C4 is an electron-donating group and would direct incoming electrophiles to the ortho positions (C3 and C5).
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools for the efficient construction of complex molecules in a single step mdpi.comacsgcipr.org. Hydrazine derivatives are frequently used as components in MCRs to build various heterocyclic systems rsc.orgresearchgate.net. The hydrazinyl moiety of this compound could potentially act as a dinucleophile in condensation reactions with dicarbonyl compounds or other suitable partners to form new heterocyclic rings fused to the pyridine core.
For example, a nickel-catalyzed MCR of dinitriles, hydrazine hydrochlorides, and boronic acids has been reported for the synthesis of 1,3-diaryl-1H-pyrazol-5-amines rsc.org. It is conceivable that this compound could participate in similar transformations, where the exocyclic nitrogen atoms of the hydrazinyl group initiate the reaction cascade.
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The varied functional groups on this compound give rise to significant selectivity challenges.
Chemoselectivity: In reactions with nucleophiles or organometallic reagents, the question arises whether the reaction will occur at the chloro-substituents (nucleophilic aromatic substitution or cross-coupling), at the hydrazinyl group (acylation, condensation, or deprotonation), or at the pyridine nitrogen (alkylation). The reaction conditions and the nature of the reagent will be critical in determining the outcome. For instance, a soft nucleophile might favor substitution at a carbon bearing a chlorine, while a hard base will deprotonate the hydrazinyl group.
Regioselectivity: In nucleophilic aromatic substitution (SNAr) reactions, the two chlorine atoms are electronically equivalent. However, the steric environment could potentially lead to selective substitution if a bulky nucleophile is used, although this effect would be minimal. In the case of substituted dichloropyridines, such as 2,6-dichloro-3-nitropyridine, nucleophilic attack is directed by the activating nitro group stackexchange.com. For this compound, the hydrazinyl group would activate the C3 and C5 positions for electrophilic attack, but would have a less pronounced effect on nucleophilic substitution at C2 and C6. In cross-coupling reactions of 2,4-dichloropyridines, regioselectivity can be controlled by the choice of ligand nih.gov. A similar strategy could potentially be employed to achieve selective monosubstitution of this compound.
Stereoselectivity: For reactions that create a new chiral center, for example, by the addition of an organometallic reagent to a prochiral ketone, the stereochemical outcome would need to be considered. However, for the core reactions discussed, stereoselectivity is not a primary issue unless chiral reagents or catalysts are employed.
Mechanistic Investigations of Key Reactions
Cross-Coupling: The mechanism of palladium-catalyzed cross-coupling reactions is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For this compound, the oxidative addition of the Pd(0) catalyst to one of the C-Cl bonds would be the initial step. The rate of this step would be influenced by the electron density at the carbon centers. The denitrogenative coupling of hydrazinylpyridines likely proceeds through a different pathway involving an in situ generated copper(II) superoxo/peroxo complex that facilitates the elimination of N₂ rsc.org.
Halogen-Metal Exchange: The mechanism of lithium-halogen exchange is thought to proceed through an "ate-complex" intermediate princeton.eduharvard.edu. Kinetic studies have shown these reactions to be extremely fast, sometimes even faster than proton transfer harvard.edu. For this compound, a kinetic study comparing the rate of halogen-metal exchange versus the rate of deprotonation of the hydrazinyl group would be necessary to understand and control the reaction outcome.
Transition State Analysis and Energy Profiles
A complete understanding of any chemical reaction involving this compound, such as its common use in the formation of pyrazole (B372694) or triazole rings, would necessitate a thorough analysis of the transition states and the corresponding energy profiles. This analysis is typically achieved through a combination of experimental kinetics and computational chemistry.
Theoretical Framework:
Computational methods, particularly density functional theory (DFT), would be instrumental in mapping the potential energy surface of a given reaction. This would involve:
Geometry Optimization: Determining the lowest energy structures of the reactants, products, and any intermediates.
Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants (or intermediates) to products. This transition state structure represents the highest energy point along the minimum energy reaction pathway.
Frequency Calculations: These calculations confirm the nature of the stationary points. A minimum will have all real frequencies, while a transition state is characterized by a single imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is the correct one for the reaction of interest.
Anticipated Research Findings:
A hypothetical data table for a reaction of this compound might look as follows, though it is important to reiterate that this is illustrative due to the lack of specific literature data.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Nature of Transition State |
| Nucleophilic attack on carbonyl | 15.2 | Formation of a C-N bond |
| Proton transfer | 8.5 | Intramolecular or solvent-assisted proton shuttle |
| Dehydration (loss of water) | 22.1 | Elongated C-O bond, formation of a C=N double bond |
| Intramolecular cyclization | 18.7 | Formation of the second C-N bond to complete the pyrazole ring |
| Final aromatization | 5.3 | Proton loss to form the aromatic pyrazole ring |
This table is for illustrative purposes only and is not based on published experimental or computational data for this compound.
Influence of Solvent and Catalyst on Reaction Outcomes
The choice of solvent and the use of a catalyst can profoundly impact the rate, yield, and even the regioselectivity of reactions involving this compound.
Influence of Solvent:
Solvents can influence reactions by solvating the reactants, intermediates, and transition states to different extents. The polarity and protic or aprotic nature of the solvent are key factors.
Polar Protic Solvents (e.g., ethanol, water): These solvents are capable of hydrogen bonding and can stabilize charged species, including intermediates and transition states. For reactions where the transition state is more polar than the reactants, a polar protic solvent would likely accelerate the reaction rate. For instance, in the nucleophilic substitution of one of the chlorine atoms on the pyridine ring, a polar solvent could help to stabilize the developing negative charge on the leaving chloride ion.
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have high dielectric constants but lack acidic protons. They are effective at solvating cations but less so for anions. Their use can be advantageous in reactions where a highly reactive, unsolvated anion is desired as a nucleophile.
Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally used for reactions involving nonpolar reactants and where the separation of a product by precipitation is desired.
Influence of Catalyst:
Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate without being consumed in the process.
Acid Catalysis: In reactions such as hydrazone formation from this compound and an aldehyde or ketone, an acid catalyst (e.g., a few drops of acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. This would lower the activation energy of the initial addition step.
Base Catalysis: A base can be used to deprotonate the hydrazine, increasing its nucleophilicity. In reactions where the hydrazine is the primary nucleophile, this can lead to a significant rate enhancement.
Transition Metal Catalysis: While less common for the direct reactions of the hydrazine group itself, transition metal catalysts (e.g., palladium, copper) are frequently employed in cross-coupling reactions to substitute the chloro groups on the pyridine ring. For example, a Suzuki or Buchwald-Hartwig coupling could be used to form C-C or C-N bonds at the 2- and 6-positions, respectively. The catalyst's role is to facilitate the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle.
The following table illustrates the potential effects of different solvents and catalysts on a hypothetical reaction of this compound.
| Reaction Condition | Expected Outcome | Rationale |
| Solvent | ||
| Ethanol (Protic) | Moderate to good reaction rate for polar reactions. | Stabilizes charged intermediates and transition states through hydrogen bonding. |
| Toluene (Nonpolar) | Slow reaction rate for polar reactions; may favor certain cyclization pathways by minimizing side reactions. | Poor solvation of polar intermediates; can be useful for driving reactions to completion by azeotropic removal of water. |
| DMF (Polar Aprotic) | Potentially faster rates for nucleophilic substitutions. | Enhances the reactivity of anionic nucleophiles by minimizing solvation. |
| Catalyst | ||
| Acetic Acid | Increased rate of condensation with carbonyls. | Protonates the carbonyl group, increasing its electrophilicity. |
| Triethylamine | Increased rate of reactions where the hydrazine acts as a nucleophile. | Acts as a base to deprotonate the hydrazine or neutralize acidic byproducts. |
| Pd(PPh₃)₄ | Enables C-C or C-N bond formation at the chloro-positions. | Facilitates cross-coupling reactions through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. |
This table is for illustrative purposes only and is not based on published experimental or computational data for this compound.
Spectroscopic and Advanced Structural Elucidation of 2,6 Dichloro 4 Hydrazinylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,6-dichloro-4-hydrazinylpyridine and its derivatives. It provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.
Advanced 1D and 2D NMR Techniques for Connectivity and Spatial Relationships
Advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex spectra of this compound derivatives and mapping out their intricate structural features.
1D NMR: The ¹H NMR spectrum of 2,6-dichloropyridine (B45657), a related precursor, shows signals corresponding to the pyridine (B92270) ring protons. chemicalbook.comosti.gov Similarly, in derivatives of this compound, the proton signals for the pyridine ring and the hydrazinyl group provide initial structural clues. scielo.br The ¹³C NMR spectra are equally informative, revealing the chemical shifts of the carbon atoms in the pyridine ring and any substituents. scielo.brresearchgate.net For instance, in 1,4-dihydropyridine (B1200194) derivatives, the C-3 and C-5 carbons resonate at lower chemical shift values (around 100 ppm), while the C-2 and C-6 carbons appear at higher values (around 146 ppm). scielo.br
2D NMR: To establish connectivity between protons and carbons, a suite of 2D NMR experiments is employed. researchgate.netresearchgate.netscience.govyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). researchgate.netresearchgate.netsdsu.edu This is crucial for tracing out the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). researchgate.netresearchgate.netyoutube.comsdsu.edu This allows for the direct assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. researchgate.netresearchgate.net Protons that are close to each other in space, but not necessarily bonded, will show cross-peaks, which helps in determining the three-dimensional structure and stereochemistry.
By combining the information from these advanced NMR techniques, a detailed and unambiguous structural assignment of this compound and its derivatives can be achieved.
Interactive NMR Data Table for a Hypothetical Derivative:
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |
| H-3/H-5 | 7.85 (s) | C-2/C-6 | 151.5 | - | C-3/C-5, C-4 |
| NH | 8.50 (s, br) | C-3/C-5 | 108.2 | - | C-4 |
| NH₂ | 5.20 (s, br) | C-4 | 158.9 | - | C-3/C-5 |
Note: This table represents hypothetical data for illustrative purposes.
Solid-State NMR for Crystalline Forms and Polymorphs
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form. youtube.com It is particularly useful for studying crystalline forms and polymorphs of pharmaceutical compounds, as different solid forms can exhibit distinct physical properties. youtube.com By analyzing the NMR spectra of solid samples, researchers can gain insights into the local environment of atoms within the crystal lattice, identify different polymorphic forms, and understand the intermolecular interactions that stabilize the crystal structure. youtube.com
Dynamic NMR for Conformational Analysis and Fluxional Processes
Dynamic NMR (DNMR) is used to study molecules that are undergoing conformational changes or other dynamic processes on the NMR timescale. nih.gov For molecules like this compound and its derivatives, which may exhibit restricted rotation around certain bonds or other forms of conformational isomerism, DNMR can provide valuable information about the energy barriers and rates of these processes. nih.govmdpi.com By studying how the NMR spectrum changes with temperature, it is possible to determine the thermodynamic and kinetic parameters of these dynamic events. nih.gov
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds at atomic resolution. nih.gov It provides precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.
Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions
The crystal structure of a molecule reveals not only its internal geometry but also how the molecules are arranged in the crystal lattice. mdpi.com This packing is governed by a variety of intermolecular interactions, with hydrogen bonding often playing a dominant role. mdpi.comnih.gov
For instance, the crystal structure of 2,6-bis-hydrazinopyridine dihydrate reveals a complex network of hydrogen bonds involving the hydrazine (B178648) groups and water molecules. memphis.edu
Table of Intermolecular Interactions in a Hypothetical Derivative Crystal:
| Interaction Type | Donor | Acceptor | Distance (Å) |
| Hydrogen Bond | N-H (hydrazine) | N (pyridine) | 2.9 |
| Hydrogen Bond | N-H (hydrazine) | O (carbonyl) | 2.8 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.5 |
Note: This table represents hypothetical data for illustrative purposes.
Studies on Co-crystals and Inclusion Compounds
The ability of this compound and its derivatives to form hydrogen bonds makes them suitable candidates for the formation of co-crystals. mdpi.comacs.orgnih.govnih.gov Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. By co-crystallizing the target molecule with other compounds (co-formers), it is possible to modify its physical properties, such as solubility and stability.
Studies on co-crystals of pyridine derivatives have shown that the formation of specific hydrogen-bonding patterns, known as supramolecular synthons, can be a reliable strategy for designing new crystalline materials with desired properties. mdpi.comnih.gov The analysis of these co-crystal structures provides valuable insights into the principles of molecular recognition and crystal engineering.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the molecular vibrations of this compound. The interpretation of these spectra relies on comparing experimental data with known characteristic frequencies for specific bonds and functional groups, often aided by quantum chemical calculations. nih.gov The C₂ᵥ point-group symmetry of a simple pyridine molecule dictates that all 27 of its fundamental vibrational modes are Raman active, while 24 are IR active. aps.org
For a substituted pyridine like this compound, the key vibrational modes include those associated with the pyridine ring, the C-Cl bonds, and the hydrazinyl (-NHNH₂) group.
N-H Vibrations : The hydrazinyl group is expected to show N-H stretching vibrations. For aliphatic amines and related compounds, these vibrations typically appear in the 3300–3500 cm⁻¹ region. nih.gov In a study of a similar hydrazone-pyridine compound, the N-H stretch was observed experimentally at 3380 cm⁻¹ in the FTIR spectrum and 3383 cm⁻¹ in the Raman spectrum. nih.gov
C-H Vibrations : The aromatic C-H stretching vibrations of the pyridine ring are generally observed in the 3000–3100 cm⁻¹ range. nih.gov
Pyridine Ring Vibrations : The pyridine ring itself has a series of characteristic stretching and bending vibrations. These complex modes are sensitive to the nature and position of substituents. In pyridine, ring stretching modes are found at approximately 1583, 1572, 1482, and 1439 cm⁻¹. aps.org The presence of chloro and hydrazinyl substituents would shift these frequencies.
NH₂ Bending : The scissoring or bending vibration of the terminal -NH₂ group of the hydrazinyl moiety is another key identifier, typically appearing in the 1650-1580 cm⁻¹ region.
Density Functional Theory (DFT) calculations are frequently employed to compute theoretical vibrational frequencies, which, after applying a scaling factor, show excellent agreement with experimental data and aid in the definitive assignment of each band. nih.gov Cryogenic ion trap vibrational spectroscopy can also be used to study such molecules, providing detailed information about anharmonicity and fluxionality, although it often results in broad bands due to the floppy nature of the complexes even at very low temperatures. elsevierpure.comrsc.org
Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |
| Hydrazinyl (-NHNH₂) | N-H Stretch | 3300 - 3500 | IR, Raman |
| Hydrazinyl (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | IR |
| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Pyridine Ring | Ring Stretching | 1400 - 1600 | IR, Raman |
| C-Cl | C-Cl Stretch | 600 - 800 | IR, Raman |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is indispensable for determining the molecular weight and elucidating the structure of this compound through controlled fragmentation. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass determination, allowing for the confirmation of the elemental formula of the parent ion and its fragments.
The fragmentation of this compound under collision-induced dissociation (CID) would likely proceed through several competing pathways, dictated by the relative stability of the resulting ions and neutral losses. nih.gov The protonation site significantly influences the fragmentation cascade. gre.ac.uk If protonation occurs on the hydrazinyl group or a ring nitrogen, distinct fragmentation routes can be initiated.
Plausible Fragmentation Pathways:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for hydrazinyl compounds involves the cleavage of the N-N bond, often accompanied by a hydrogen rearrangement, leading to the loss of a neutral ammonia molecule (mass loss of 17 Da).
Loss of Chlorine Radical (Cl•) or HCl: Cleavage of a C-Cl bond can occur, resulting in the loss of a chlorine radical (mass loss of 35/37 Da) or, via hydrogen abstraction from the matrix or another molecule part, the loss of hydrogen chloride (mass loss of 36/38 Da).
Cleavage of the Hydrazinyl Group: The entire hydrazinyl group (-N₂H₃) could be lost as a radical (mass loss of 31 Da).
Ring Fragmentation: Following initial losses, the substituted pyridine ring itself can undergo cleavage. A characteristic fragmentation of pyridine derivatives is the loss of HCN (mass loss of 27 Da), leading to the formation of a smaller cyclic or linear ion.
The study of fragmentation pathways in related molecules, such as pyridazines and other hydrazine derivatives, provides a model for these processes. raco.cat For instance, in some heterocyclic systems, fragmentation proceeds by losing small, stable neutral molecules like H₂ or through the cleavage of a radical cation. raco.cat Quantum chemistry modeling can be used to predict which bonds are most likely to break upon ionization by calculating bond elongation. gre.ac.uk
Table 2: Hypothetical Mass Spectrometry Fragments of this compound (Molecular Formula: C₅H₄Cl₂N₄, Monoisotopic Mass: 193.9868 Da)
| Fragment Ion (Proposed) | m/z (Monoisotopic) | Neutral Loss |
| [M-NH₂]⁺ | 178.9839 | •NH₂ |
| [M-Cl]⁺ | 158.0173 | •Cl |
| [M-N₂H₃]⁺ | 162.9758 | •N₂H₃ |
| [M-HCl]⁺ | 157.0094 | HCl |
| [M-Cl-HCN]⁺ | 131.0067 | •Cl, HCN |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insight into the electronic structure and photophysical properties of this compound. The spectra are governed by electronic transitions between molecular orbitals, primarily π →π* and n →π* transitions. researchgate.net
The UV-Vis spectrum of a substituted pyridine is characterized by absorption bands arising from transitions within the aromatic π-system. researchgate.net The presence of the electron-donating hydrazinyl group and the electron-withdrawing chloro substituents will significantly influence the energy of these transitions.
π →π Transitions:* These are typically high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the pyridine ring. The presence of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands. For many pyridine derivatives, these transitions appear in the 250-300 nm range. researchgate.net
n →π Transitions:* This lower-intensity transition involves the promotion of a non-bonding electron (from the nitrogen lone pairs of the pyridine ring or the hydrazinyl group) to a π* antibonding orbital. These bands appear at longer wavelengths than the π →π* transitions and are sensitive to solvent polarity.
Studies on related 6-chloro,2-pyridyl hydrazones have shown that the electronic absorption spectra are solvent-dependent, indicating a change in the charge distribution upon excitation. nih.gov The investigation of photophysical properties also includes fluorescence spectroscopy. Many pyridine derivatives exhibit fluorescence, and the emission wavelength and quantum yield are highly dependent on the molecular structure and environment. nih.gov For instance, some diphenylpyridine derivatives show proton-sensitive fluorescence, where protonation can either quench or switch the emission profile, indicating a significant intramolecular charge transfer (ICT) character in the excited state. researchgate.net The photophysical properties of this compound could make it a candidate for applications in chemical sensors or as a building block for more complex luminescent materials. researchgate.net
Table 3: Typical Electronic Transitions in Substituted Pyridines
| Transition Type | Description | Expected Wavelength Region |
| π →π | Electron promotion from a π bonding to a π antibonding orbital. | 250 - 300 nm |
| n →π | Electron promotion from a non-bonding orbital to a π antibonding orbital. | > 300 nm |
| Intramolecular Charge Transfer (ICT) | Transition involving significant charge redistribution between donor (hydrazinyl) and acceptor (dichloropyridine) parts. | Varies, often at longer wavelengths |
Other Advanced Spectroscopic Methods (e.g., EPR for Radical Species)
Beyond the standard spectroscopic techniques, other advanced methods can provide unique structural and electronic information. Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique used exclusively for the detection and characterization of molecules or molecular fragments with unpaired electrons, known as radical species. nih.gov
While this compound is a diamagnetic, even-electron species, its derivatives could be designed to form stable radicals or participate in reactions involving single-electron transfer (SET) to generate a transient radical pair. nih.gov For example, a reaction with a strong Lewis acid could potentially lead to the formation of a radical cation.
Should a radical species of a this compound derivative be formed, EPR spectroscopy would be the definitive tool for its characterization. The resulting EPR spectrum would provide key parameters:
g-value: This factor is analogous to the chemical shift in NMR and is indicative of the radical's electronic environment. For organic radicals, it is typically close to that of the free electron (≈2.0023).
Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H) splits the EPR signal into multiple lines. The pattern and magnitude of this splitting provide a detailed map of the spin density distribution, revealing which atoms are most involved in hosting the unpaired electron. nih.gov For instance, in a phosphorus-based radical cation, a doublet signal was observed due to coupling with the ³¹P nucleus. nih.gov Similarly, coupling to the nitrogens of the pyridine and hydrazinyl groups would provide crucial structural information.
The ability to generate and characterize such radical species is of growing interest in the field of main group chemistry and catalysis. nih.gov
Table 4: Potential EPR Parameters for a Hypothetical Radical Cation of a this compound Derivative
| EPR Parameter | Information Provided | Expected Observation |
| g-iso value | Electronic environment of the unpaired electron. | ~2.002 - 2.005 for a nitrogen-centered radical. |
| Hyperfine Coupling (a) | Interaction of the electron spin with nuclear spins (¹⁴N, ¹H). | Complex multiplet pattern due to coupling with multiple non-equivalent nitrogen and hydrogen nuclei. |
| Linewidth | Relaxation processes and unresolved hyperfine couplings. | Varies depending on solvent, temperature, and molecular tumbling. |
Computational and Theoretical Investigations of 2,6 Dichloro 4 Hydrazinylpyridine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations have been employed to elucidate the electronic characteristics of 2,6-dichloro-4-hydrazinylpyridine.
Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Descriptors
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. youtube.com It has been widely applied to predict the optimized geometry, vibrational frequencies, and various electronic descriptors of molecules. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data. researchgate.netresearchgate.net
Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable structure is achieved.
Vibrational Frequencies: The vibrational modes of the molecule can be calculated using DFT. These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups. researchgate.net
Electronic Descriptors: Key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important descriptors of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net
| Electronic Descriptor | Description |
| HOMO | Highest Occupied Molecular Orbital energy, indicating the molecule's electron-donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital energy, indicating the molecule's electron-accepting ability. |
| Energy Gap | The difference in energy between the HOMO and LUMO, which relates to the molecule's chemical stability and reactivity. A larger gap suggests higher stability. |
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate calculations of molecular energies and properties. While computationally more demanding than DFT, they are valuable for benchmarking and obtaining precise energy values. For similar pyridine compounds, ab initio calculations have been used to complement DFT studies and provide a deeper understanding of their electronic structure. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. youtube.comyoutube.comwikipedia.org The shapes and energies of these orbitals are crucial for predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, FMO analysis can identify the most likely sites for electrophilic and nucleophilic attack. Reactivity indices, derived from the electronic structure calculations, such as electronegativity, hardness, and softness, further quantify the molecule's reactivity.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule. libretexts.orgresearchgate.netproteopedia.org These maps are useful for identifying electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. bhu.ac.in For this compound, the MESP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridine ring and the hydrazine (B178648) group, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms. bhu.ac.inresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comarxiv.org For this compound, MD simulations can be employed to:
Explore Conformational Space: Identify the different possible three-dimensional arrangements (conformations) of the molecule and their relative stabilities.
Investigate Solvent Effects: Understand how the presence of a solvent influences the structure, dynamics, and reactivity of the molecule. This is crucial for predicting its behavior in solution. mdpi.com
MD simulations have been used to study similar heterocyclic compounds and their interactions in various environments. mdpi.comresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods can also be used to predict spectroscopic properties, which can then be compared with experimental data for structural validation.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool in structure elucidation. bohrium.comnih.govresearchgate.netsourceforge.io DFT calculations can be used to compute the magnetic shielding tensors of the nuclei in this compound, which are then converted to chemical shifts. The accuracy of these predictions has significantly improved with the development of advanced computational methods and can be used to assign the signals in experimental ¹H and ¹³C NMR spectra. pearson.com
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov By calculating the energies of the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax). nih.govresearchgate.net For this compound, this would involve calculating the transitions from occupied to unoccupied orbitals, such as π → π* and n → π* transitions, which are characteristic of aromatic and heteroaromatic compounds. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of a precursor, such as 2,4,6-trichloropyridine (B96486), with hydrazine. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of such reaction mechanisms.
The accepted pathway for this type of transformation proceeds through a high-energy intermediate known as a Meisenheimer complex. DFT calculations can model this process step-by-step:
Reactant Approach : Modeling the initial approach of the nucleophile (hydrazine) to the electron-deficient pyridine ring.
Formation of the Meisenheimer Complex : The nucleophile attacks the carbon atom at the 4-position of the pyridine ring, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate, the Meisenheimer complex. Computational studies on similar SNAr reactions have successfully calculated the energies of these complexes. researchgate.net DFT calculations can rationally explain the reactivity of different amines based on the energies of their respective Meisenheimer complexes formed during the reaction. researchgate.net The stability of this intermediate is crucial; intramolecular hydrogen bonding can significantly stabilize the complex and accelerate the substitution reaction. researchgate.net
Transition States : The reaction pathway involves at least two transition states. The first (TS1) is the energy barrier to forming the Meisenheimer complex, and the second (TS2) is the barrier for the expulsion of the leaving group (a chloride ion). Computational analysis allows for the identification and characterization of the geometry and energy of these transition states, which are the highest points on the reaction energy profile.
Product Formation : Following the departure of the chloride ion, the aromaticity of the pyridine ring is restored, yielding the final this compound product.
DFT studies on the interaction of hydrazine with other molecules have been performed at levels of theory like B3LYP/6-311++G(d,p), yielding valuable data on geometry and physicochemical properties. earthlinepublishers.com Similar levels of theory are applied to optimize the geometry of related heterocyclic complexes, confirming their structures and electronic properties. biointerfaceresearch.comnih.gov For instance, in studies of other nucleophilic substitutions, the DFT calculation study (B3LYP/6-31G* with a solvation model) has been used to explain the differing reactivity of various amines. researchgate.net Such computational analysis provides a quantitative picture of the reaction's feasibility and kinetics, which is invaluable for optimizing reaction conditions.
In Silico Screening and Structure-Activity Relationship (SAR) Studies
In silico screening and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for identifying and optimizing lead compounds. These computational techniques predict how a molecule might interact with a biological target, guiding the synthesis of more effective derivatives. While specific in silico studies on this compound are not widely published, the principles can be demonstrated through research on analogous pyridine and hydrazone-containing compounds.
The core of these studies is molecular docking, a method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ugm.ac.id The outcome is often a "binding energy" or "docking score," which estimates the strength of the interaction.
Structure-Activity Relationships from a Chemical Interaction Perspective:
SAR studies elucidate how modifications to a chemical structure affect its biological activity. From a chemical interaction standpoint, this involves analyzing how changes in functional groups alter non-covalent interactions with a target protein.
Hydrogen Bonding : The hydrazinyl group (-NHNH₂) in this compound is a potent hydrogen bond donor and acceptor. Docking studies on similar heterocyclic molecules consistently highlight the importance of hydrogen bonds with specific amino acid residues in the target's active site, such as glutamate, cysteine, and threonine. nih.gov
Hydrophobic and Aromatic Interactions : The dichlorinated pyridine ring provides a scaffold for hydrophobic and π-stacking interactions. The chlorine atoms can also participate in halogen bonding. SAR studies on related pyridine derivatives show that the nature and position of substituents on the ring are critical for optimizing these interactions and improving binding affinity. nih.govresearchgate.net
Metal Coordination : The hydrazino-pyridine moiety can act as a ligand, coordinating with metal ions. DFT studies on palladium complexes containing a 2-hydrazinopyridine (B147025) ligand have been used to optimize their geometry and investigate their electronic transitions. biointerfaceresearch.com
To illustrate the process, consider a hypothetical SAR study on derivatives of a lead compound interacting with a protein kinase. Docking simulations would provide binding energies and identify key interactions.
Table 1: Illustrative SAR Data from Molecular Docking of Hypothetical Pyridine Derivatives
| Compound | R1-Group (Position 4) | R2-Group (Position 6) | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Amino Acid Residues) |
| Lead Compound | -NHNH₂ | -Cl | -7.5 | GLU-166, CYS-145 |
| Derivative 1 | -OH | -Cl | -6.8 | GLU-166 |
| Derivative 2 | -NHNH₂ | -F | -7.7 | GLU-166, CYS-145, THR-190 |
| Derivative 3 | -NHNH-CH₃ | -Cl | -8.1 | GLU-166, CYS-145, ASP-187 |
| Derivative 4 | -NH₂ | -Cl | -7.1 | CYS-145 |
This table is for illustrative purposes only and is based on general principles of SAR and findings from related molecules. nih.gov
The data in the table would suggest that:
Replacing the hydrazinyl group with a hydroxyl (Derivative 1) or a simple amino group (Derivative 4) may weaken the binding, indicating the importance of the full hydrazinyl moiety.
Modifying the chloro substituent to fluorine (Derivative 2) might slightly improve interactions, possibly by forming additional contacts.
Alkylation of the terminal nitrogen of the hydrazinyl group (Derivative 3) could lead to a stronger binding affinity, potentially by accessing an additional hydrophobic pocket or forming a new hydrogen bond. nih.gov
Through such computational analyses, researchers can build a comprehensive model of the structure-activity landscape, enabling the targeted design of molecules with enhanced interaction profiles long before they are synthesized in a lab.
Applications of 2,6 Dichloro 4 Hydrazinylpyridine in Chemical Sciences Excluding Clinical Human Trials, Dosage, Safety, or Basic Physical Properties
Role as a Versatile Synthetic Building Block for Heterocyclic Compounds
The reactivity of the hydrazinyl group in 2,6-dichloro-4-hydrazinylpyridine makes it an excellent starting material for constructing various nitrogen-containing heterocyclic rings. This versatility is primarily exploited in the synthesis of pyrazoles, triazoles, and more complex fused polycyclic systems.
Precursor for Pyrazoles, Triazoles, and Other Nitrogen-Containing Heterocycles
The hydrazinyl moiety of this compound readily undergoes condensation and cyclization reactions with suitable carbonyl compounds or their equivalents to form pyrazole (B372694) rings. mdpi.comnih.govorganic-chemistry.org For instance, reaction with 1,3-dicarbonyl compounds or their synthetic equivalents is a common strategy to afford substituted pyrazoles. The Vilsmeier-Haack reagent, a mixture of phosphorus oxychloride and dimethylformamide, has been effectively used in the synthesis of 1H-pyrazole-4-carbaldehydes from hydrazones, which can be derived from hydrazinylpyridines. nih.gov
Similarly, this compound can be a key component in the synthesis of triazoles. organic-chemistry.orgnih.govfrontiersin.org Reactions involving reagents that can provide the additional nitrogen atom and facilitate ring closure lead to the formation of the 1,2,4-triazole (B32235) ring system. researchgate.net The specific synthetic route often dictates the substitution pattern on the resulting triazole ring.
Beyond pyrazoles and triazoles, the reactive nature of the hydrazinyl group allows for its incorporation into a variety of other nitrogen-containing heterocycles. nih.govfrontiersin.orgnih.gov The synthesis of these compounds often involves multi-step sequences where the pyridine (B92270) core, substituted with the hydrazinyl group, is elaborated into more complex heterocyclic architectures. researchgate.netmdpi.com
Synthesis of Fused Polycyclic Systems
The presence of both the pyridine ring and the reactive hydrazinyl group in this compound provides a scaffold for the construction of fused polycyclic systems. These reactions often involve intramolecular cyclizations or tandem reactions where the initial heterocyclic ring formation is followed by a subsequent ring-closing event. For example, the synthesis of pyrido[3,4-c]pyridazines and their derivatives can potentially utilize precursors derived from substituted pyridines. mdpi.comresearchgate.net The formation of such fused systems can lead to novel molecular frameworks with unique electronic and structural properties. nih.gov The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines often involves the cyclization of appropriate precursors, highlighting the versatility of building blocks that can lead to such fused systems. mdpi.com
Contributions to Materials Chemistry and Polymer Science
The functional groups present in this compound and its derivatives make them valuable components in the design and synthesis of advanced materials, including functional polymers and organic materials with specific optoelectronic or supramolecular properties.
Monomer for Functional Polymeric Architectures
The reactive sites on this compound, particularly the chlorine atoms which can be subjected to nucleophilic substitution, and the hydrazinyl group which can be transformed into other functionalities, allow it to be used as a monomer or a precursor to a monomer in polymerization reactions. These monomers can be incorporated into polymer backbones or as pendant groups, imparting specific properties to the resulting polymeric architectures. The synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, for instance, introduces a trifluoromethyl group which is known to be valuable in both agrochemical and pharmaceutical industries due to its unique properties. nih.gov
Components in Functional Organic Materials (e.g., Optoelectronic, Supramolecular)
The pyridine and pyrazole moieties, which can be synthesized from this compound, are known to be components of various functional organic materials. These materials can exhibit interesting photophysical properties, making them suitable for applications in optoelectronics. The ability to tune the electronic properties of these molecules through substitution on the aromatic rings allows for the design of materials with specific absorption and emission characteristics.
Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen atoms in the pyridine ring and the exocyclic hydrazinyl group (or its derivatives like pyrazolyl groups) of this compound-derived ligands can act as excellent coordination sites for metal ions. mdpi.com This makes them valuable ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.orgdntb.gov.ua By carefully selecting the metal ions and the organic ligand, it is possible to create extended structures with diverse topologies and functionalities. mdpi.com The resulting coordination polymers and MOFs can have applications in areas such as catalysis, gas storage, and sensing.
Utility in Agrochemical Research and Development
The structural framework of this compound serves as a crucial building block in the discovery of new crop protection agents. The presence of the reactive hydrazine (B178648) moiety, combined with the electronically modifying and sterically influential chloro-substituents, allows for the systematic design of novel bioactive molecules.
Synthesis of Novel Pesticides, Herbicides, or Fungicides
The primary utility of this compound in agrochemical synthesis lies in its function as a synthon for creating various heterocyclic systems known for their pesticidal properties. The hydrazine group (-NHNH₂) is a potent nucleophile and a key component in condensation reactions to form stable, five- or six-membered rings.
One of the most significant applications is in the synthesis of pyrazolyl-pyridine derivatives. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for constructing a pyrazole ring. By reacting this compound with various diketones, a library of 4-(pyrazol-1-yl)-2,6-dichloropyridines can be generated. These structures are core components of many modern insecticides. For instance, anthranilic diamide (B1670390) insecticides that incorporate a pyridylpyrazole moiety are of immense importance in modern agriculture for their high efficacy. nih.gov The synthesis of novel pyridylpyrazole-4-carboxamides has demonstrated significant insecticidal activity against pests like Plutella xylostella. nih.gov
Furthermore, the hydrazine group is a direct precursor to hydrazones , which are formed through condensation with aldehydes or ketones. Hydrazone derivatives themselves have been studied for their insecticidal properties against pests such as Aphis nerii. researchgate.netresearchgate.net These findings indicate that derivatives of this compound could be developed as potent aphicides.
The general synthetic routes originating from this compound to create potential agrochemicals are summarized below.
| Starting Material | Reagent | Resulting Heterocycle | Potential Agrochemical Class |
| This compound | 1,3-Diketone (e.g., Acetylacetone) | Pyrazole | Insecticide, Fungicide |
| This compound | Aldehyde/Ketone | Hydrazone | Insecticide, Acaricide |
| This compound | γ-Ketoacid | Pyridazinone | Herbicide |
Structure-Activity Relationships for Crop Protection Agents (from a chemical design perspective)
From a chemical design perspective, this compound offers several features that are critical for tuning the Structure-Activity Relationships (SAR) of potential agrochemicals. The design of effective pesticides relies on optimizing factors like target-site binding, lipophilicity, and metabolic stability.
The 2,6-dichloro substitution pattern is a key modulator of these properties. The chlorine atoms are strongly electron-withdrawing, which influences the electronic environment of the entire molecule and can enhance binding affinity to target proteins. They also significantly increase the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of insects or the cell membranes of fungi. nih.gov The presence of halogens on the pyridine ring is a common feature in many commercial pesticides. researchgate.net
The hydrazine linker and the subsequent heterocycle formed from it provide a versatile scaffold that can be systematically modified. SAR studies on pyridylpyrazole-carboxamides have shown that the nature of the substituents on the pyrazole ring and the linkage to the pyridine core are critical for insecticidal activity. nih.gov By synthesizing a range of derivatives from this compound and testing their biological activity, researchers can build a comprehensive SAR model.
| Structural Feature | Role in Chemical Design | Potential Impact on Activity |
| 2,6-Dichloro Groups | Increase lipophilicity; Inductive electron withdrawal | Enhances penetration through biological membranes; Modifies binding affinity to target enzymes. |
| Pyridine Nitrogen | Hydrogen bond acceptor; Coordination site | Influences molecular conformation and interaction with biological targets. |
| Hydrazine Moiety | Precursor to other heterocycles (e.g., pyrazole) | Allows for the introduction of diverse structural motifs to probe the binding pocket of the target. |
| Substituents on Derived Heterocycle | Fine-tuning of steric and electronic properties | Optimizes target-site interactions and metabolic stability. |
Catalytic Applications and Ligand Design in Organometallic Chemistry
The nucleophilic hydrazine group and the pyridine nitrogen atom make this compound a valuable precursor for designing specialized ligands for transition metal catalysis.
Development of Ligands for Transition Metal Catalysis
The most straightforward application of this compound in ligand design is its use as a scaffold for creating multidentate chelating agents. Condensation of the hydrazine group with carbonyl-containing molecules can generate a wide array of Schiff base or hydrazone ligands.
For example, reaction with 2-acetylpyridine (B122185) or 2,6-diacetylpyridine (B75352) would yield ligands capable of N,N,N-tridentate or N,N,N,N,N-pentadentate coordination to a metal center, respectively. The resulting metal complexes can exhibit interesting catalytic properties. Pyridyl aroyl hydrazone-based complexes of first-row transition metals like iron, cobalt, and nickel have been successfully employed as electrocatalysts for the hydrogen evolution reaction (HER). nih.gov These studies reveal that the ligand itself can be redox-active and participate directly in the catalytic cycle, a concept known as a "ligand-centered metal-assisted" pathway. nih.gov
The 2,6-dichloro substituents play a crucial role by sterically and electronically tuning the properties of the resulting metal complex, influencing its stability, solubility, and catalytic turnover frequency.
Table: Examples of Potential Ligands Derived from this compound
| Reagent for Condensation | Resulting Ligand Type | Potential Denticity |
|---|---|---|
| Salicylaldehyde | Hydrazone | N,O-bidentate |
| 2-Acetylpyridine | Hydrazone | N,N,N-tridentate |
| 2,6-Diacetylpyridine | Bis(hydrazone) | N,N,N,N,N-pentadentate |
Precursors for Organocatalysts
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org While direct use of this compound as an organocatalyst is not widely reported, its functional groups make it a potential precursor for known classes of catalysts.
The hydrazine moiety is a key feature in many organocatalysts. For instance, chiral hydrazines and their derivatives can be used in enantioselective synthesis. This compound could serve as a starting material for the synthesis of novel chiral hydrazine catalysts. Through derivatization into a chiral hydrazide, it could potentially catalyze atroposelective reactions or asymmetric acyl-transfer reactions. beilstein-journals.org
The development in this area often involves creating catalysts that operate through enamine or iminium activation. A chiral secondary amine derived from the hydrazine group of this compound could potentially be used in such catalytic cycles for reactions like asymmetric Michael additions.
Applications in Analytical Chemistry
In analytical chemistry, hydrazines are well-established derivatizing agents, particularly for the analysis of carbonyl compounds (aldehydes and ketones). The reaction between a hydrazine and a carbonyl group forms a stable and often chromophoric hydrazone.
This compound can be employed as a reagent for this purpose. When reacted with a sample containing aldehydes or ketones, it would form the corresponding 2,6-dichloropyridylhydrazones. These derivatives typically exhibit strong UV absorbance, making them easily detectable and quantifiable by High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. The dichloropyridine moiety would influence the maximum wavelength of absorption (λmax) and the molar absorptivity of the resulting derivative, allowing for the development of specific and sensitive analytical methods.
Furthermore, metal complexes of hydrazone ligands are known to be used in the analytical determination of metal ions. researchgate.net A ligand synthesized from this compound could form a colored complex with a specific metal ion, enabling its quantification via spectrophotometry. The selectivity and sensitivity of such a method would be dictated by the coordination chemistry of the ligand and the chosen metal.
Table: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-(Pyrazol-1-yl)-2,6-dichloropyridine |
| 2-Acetylpyridine |
| 2,6-Diacetylpyridine |
| Salicylaldehyde |
Reagents for Derivatization in Chromatographic and Spectroscopic Analysis
No research findings are available that describe the use of this compound as a reagent for the derivatization of analytes for chromatographic or spectroscopic analysis.
Design of Chemo-sensors and Probes (focus on chemical recognition and signaling)
There is no available literature on the design or application of chemosensors or probes based on this compound for chemical recognition and signaling.
Role in Dye and Pigment Chemistry
No information has been found regarding the use of this compound in the synthesis or chemistry of dyes and pigments.
Table of Compounds Mentioned
As no specific applications or related reaction products of this compound were found, a table of mentioned compounds cannot be compiled.
Future Directions and Emerging Research Avenues for 2,6 Dichloro 4 Hydrazinylpyridine
Exploration of Novel and Unconventional Reaction Pathways
The reactivity of 2,6-Dichloro-4-hydrazinylpyridine is largely defined by its nucleophilic hydrazine (B178648) moiety and the electrophilic carbon centers of the pyridine (B92270) ring, which are activated by the electron-withdrawing chlorine atoms. While standard reactions like hydrazone formation are known, future research is set to explore more novel and unconventional transformations.
Drawing inspiration from related heterocyclic systems, several intriguing pathways can be envisioned. For instance, the autoxidation and dimerization cascades observed in 4-hydrazinylquinolin-2(1H)-ones could be investigated. mdpi.com This type of reaction, potentially catalyzed by trace metals, could lead to the one-pot synthesis of complex, fused polycyclic aromatic systems derived from the this compound scaffold. mdpi.com Another avenue involves multi-component reactions, where the hydrazine and pyridine functionalities react in a concerted or sequential manner with other reactants to build molecular complexity rapidly.
Furthermore, the application of photochemistry could unlock new reaction pathways. rsc.orgresearchgate.net Visible-light photocatalysis, which has been used to generate reactive intermediates from diazoalkanes, might be adapted to activate the hydrazine group or the pyridine ring in this compound, enabling previously inaccessible cycloadditions, cross-couplings, or cascade reactions. researchgate.net The hydrazine group itself is highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitutions and oxidations to form azo compounds.
Development of Sustainable and Eco-Friendly Synthetic Strategies
Modern chemical synthesis places a strong emphasis on green and sustainable practices. The current synthesis of hydrazinopyridine derivatives often involves multi-step processes and harsh reagents. google.com Future research will undoubtedly focus on developing more eco-friendly alternatives.
Several green chemistry principles can be applied. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, increase yields, and reduce solvent use for various heterocyclic compounds, including oxadiazoles (B1248032) and pyrazoles. nih.govnih.gov Applying this technique to the reaction between 2,6-dichloropyridine (B45657) and hydrazine hydrate (B1144303) could dramatically shorten reaction times and improve energy efficiency. Similarly, ultrasound-mediated synthesis, another energy-efficient method, could enhance the rate and yield of the reaction. nih.govimpactfactor.org
The exploration of greener solvent systems is another critical area. Replacing traditional organic solvents with water or bio-renewable solvents like 2-MeTHF is a key goal. A patent for a related compound demonstrated a successful synthesis using water as a solvent, suggesting this is a viable path. google.com Furthermore, solvent-free methods, such as grinding reactants together in a ball mill or using a mortar and pestle, have proven effective for synthesizing N-acyl pyrazoles and other heterocycles and represent a promising, low-impact route for this compound. nih.govimpactfactor.org
Table 1: Comparison of Conventional and Potential Green Synthesis Methods
| Synthesis Method | Typical Conditions | Potential Advantages for this compound Synthesis |
|---|---|---|
| Conventional Reflux | Organic solvent (e.g., ethanol), heating for several hours. | Established methodology. |
| Microwave-Assisted | Polar solvent or solvent-free, minutes of irradiation. nih.gov | Drastically reduced reaction time, improved yields, energy efficiency. |
| Ultrasound-Mediated | Liquid medium (e.g., water, ethanol), room temperature. impactfactor.org | Enhanced reaction rates, milder conditions, energy efficient. |
| Grindstone/Ball-Milling | Solvent-free, room temperature, mechanical energy. nih.govimpactfactor.org | Eliminates solvent waste, simple procedure, high efficiency. |
| Aqueous Synthesis | Water as solvent, potentially with phase-transfer catalyst. google.com | Environmentally benign, low cost, improved safety. |
Rational Design of Highly Functionalized Materials based on the this compound Scaffold
The structure of this compound makes it an excellent building block, or "scaffold," for creating advanced functional materials. The pyridine nitrogen and the hydrazine group are excellent coordination sites for metal ions, while the two chlorine atoms provide reactive handles for further functionalization through nucleophilic substitution.
A significant area of future research is the use of this compound in the design of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. By reacting this compound (or its derivatives) with metal ions, it is possible to construct novel MOFs. nih.govrsc.org The hydrazine group can be used to functionalize the pores of the MOF, imparting specific chemical properties for selective guest binding. researchgate.netnih.gov For example, a hydrazine-functionalized MOF was reported for its potential in CO2 capture. researchgate.net
The compound's ability to form hydrazones, which are effective ligands for transition metals, opens the door to creating new catalysts or magnetic materials. researchgate.net The di-chloro functionality allows for the covalent linking of these molecules to form polymers or for attachment to surfaces, creating functionalized materials with tailored properties. Research into energetic materials based on nitrogen-rich heterocycles is another potential, albeit specialized, direction. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, better process control, and easier scalability. Given that hydrazine is a high-energy and toxic reagent, its use in a flow system can significantly mitigate risks by minimizing the amount of hazardous material present at any given time.
Future work will likely involve adapting the synthesis of this compound to a continuous flow process. A patent describing a continuous synthesis device for the related precursor, 2,6-dichloro-4-aminophenol, indicates the feasibility of this approach for this class of compounds. google.com Automated platforms could precisely control reaction parameters such as temperature, pressure, and residence time, leading to higher purity and yield. This integration would also facilitate the rapid synthesis of a library of derivatives for screening in materials science applications.
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics and the detection of transient intermediates. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) monitoring are invaluable tools for this purpose. spectroscopyonline.comfu-berlin.de
For reactions involving this compound, techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy could be employed to track the real-time consumption of the hydrazine group (N-H stretching vibrations) and the formation of a hydrazone (C=N stretching vibration). nih.gov Raman spectroscopy offers a complementary view, particularly in aqueous or multiphase systems. nih.gov Furthermore, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, which has been used to monitor reactions involving hydrazine and detect paramagnetic intermediates, could provide unparalleled insight into reaction mechanisms and the structure of short-lived species. fu-berlin.denih.gov
Table 2: Potential In-situ Spectroscopic Monitoring Applications
| Technique | Observable Change | Research Insight |
|---|---|---|
| ATR-FTIR | Disappearance of N-H bands, appearance of C=N band. | Real-time conversion, reaction kinetics, endpoint determination. spectroscopyonline.com |
| Raman | Changes in pyridine ring breathing modes, Si-H/allyl groups in derivatizations. | Monitoring in heterogeneous systems, quantitative analysis. nih.gov |
| In-situ NMR | Shifts in proton/carbon signals, detection of transient species. | Mechanistic elucidation, identification of intermediates. fu-berlin.denih.gov |
Deeper Theoretical Insights into Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for understanding and predicting the behavior of molecules. scielo.org.co For this compound, theoretical studies can offer profound insights into its structure-reactivity relationships.
DFT calculations can be used to determine the optimized molecular geometry and to map the electron density, revealing the most likely sites for electrophilic and nucleophilic attack. nih.gov This can guide the rational design of new reactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's electronic properties and reactivity. doaj.org Time-dependent DFT (TD-DFT) can simulate the UV-Visible spectrum, aiding in the interpretation of experimental spectroscopic data and understanding the molecule's photochemical potential. doaj.org These computational models have shown excellent correlation with experimental data for similar hydrazone-pyridine systems and would be invaluable for predicting the properties of new materials based on the this compound scaffold before their synthesis. nih.govresearchgate.net
Potential in Bio-inspired Chemical Systems (excluding therapeutic development or human clinical trials)
Bio-inspired chemistry seeks to mimic the function of complex biological systems, such as enzymes, using simpler, synthetic molecules. The unique properties of this compound make it a candidate for use in such systems.
The hydrazine group can act as both a ligand to a metal center and a reductant. One study demonstrated that hydrazine can serve as an axial ligand and a sacrificial reductant in a synthetic model of heme degradation, a key biological process. nih.gov This suggests that this compound could be incorporated as a ligand into synthetic metalloenzymes to model the active sites of enzymes like peroxidases or catalases. The autoxidation of hydrazines, often enhanced by metal complexes, mimics biological oxidation processes and could be harnessed for catalytic applications. mdpi.com The ability to tune the electronic properties of the pyridine ring via the chlorine atoms allows for the fine-tuning of the redox potential and reactivity of any resulting metal complexes, a key strategy in the design of functional bio-inspired systems.
Conclusion
Summary of Key Contributions of 2,6-Dichloro-4-hydrazinylpyridine Research
This compound stands as a valuable and versatile chemical intermediate. Its synthesis from readily available precursors and the reactivity of its functional groups, particularly the hydrazinyl moiety, provide accessible routes to a diverse range of more complex molecules. The ability to readily form hydrazones and subsequently engage in cyclization reactions to construct important heterocyclic systems like pyrazoles and triazoles underscores its significance as a synthetic building block. Furthermore, the potential for nucleophilic substitution of its chlorine atoms offers additional avenues for molecular diversification.
Outlook on Future Significance and Broader Impact in Chemical Sciences
The true potential of this compound is likely yet to be fully realized. In medicinal chemistry, its utility as a scaffold for the development of targeted therapies, especially in the realm of kinase inhibitors and other anticancer agents, warrants further exploration. The modular nature of its derivatization allows for the systematic optimization of structure-activity relationships. In materials science, the incorporation of this dichloropyridyl-hydrazine motif into novel organic electronic materials or as a ligand in coordination chemistry could lead to the discovery of materials with unique photophysical or catalytic properties. As synthetic methodologies continue to advance, the broader impact of this compound in the chemical sciences is poised to expand, contributing to innovations in both human health and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
